2-[2-(2-Aminoethoxy)ethoxy]ethanol 2-[2-(2-Aminoethoxy)ethoxy]ethanol (PEO)3-monoamine is a poly(ethylene oxide) (PEO) blocking reagent that prevents nonspecific adsorption of analytes in applications using covalent protein coupling such as ELISA. It reduces the adsorption of IgG when coated on carboxylic-terminated surfaces.
Amino-PEG3-alcohol is a PEG derivative containing an amino group with a hydroxyl group. The amino group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc. The hydroxyl group enables further derivatization or replacement with other reactive functional groups. PEG Linkers may be useful in the development of antibody drug conjugates and drug delivery methods.
Brand Name: Vulcanchem
CAS No.: 6338-55-2
VCID: VC0518581
InChI: InChI=1S/C6H15NO3/c7-1-3-9-5-6-10-4-2-8/h8H,1-7H2
SMILES: C(COCCOCCO)N
Molecular Formula: C6H15NO3
Molecular Weight: 149.19 g/mol

2-[2-(2-Aminoethoxy)ethoxy]ethanol

CAS No.: 6338-55-2

Cat. No.: VC0518581

Molecular Formula: C6H15NO3

Molecular Weight: 149.19 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

2-[2-(2-Aminoethoxy)ethoxy]ethanol - 6338-55-2

Specification

Description (PEO)3-monoamine is a poly(ethylene oxide) (PEO) blocking reagent that prevents nonspecific adsorption of analytes in applications using covalent protein coupling such as ELISA. It reduces the adsorption of IgG when coated on carboxylic-terminated surfaces.
Amino-PEG3-alcohol is a PEG derivative containing an amino group with a hydroxyl group. The amino group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc. The hydroxyl group enables further derivatization or replacement with other reactive functional groups. PEG Linkers may be useful in the development of antibody drug conjugates and drug delivery methods.
CAS No. 6338-55-2
Molecular Formula C6H15NO3
Molecular Weight 149.19 g/mol
IUPAC Name 2-[2-(2-aminoethoxy)ethoxy]ethanol
Standard InChI InChI=1S/C6H15NO3/c7-1-3-9-5-6-10-4-2-8/h8H,1-7H2
Standard InChI Key ASDQMECUMYIVBG-UHFFFAOYSA-N
SMILES C(COCCOCCO)N
Canonical SMILES C(COCCOCCO)N
Appearance Solid powder

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